Dicirenone

Mineralocorticoid Receptor Binding Affinity Aldosterone Antagonism

Standard MR antagonists like spironolactone confound experimental results by directly inhibiting aldosterone biosynthesis at receptor-binding concentrations. Dicirenone (CAS 41020-79-5) solves this by acting as a pure competitive MR antagonist devoid of steroidogenesis inhibition up to 10⁻³ M, and uniquely fails to translocate the receptor to the nucleus (3S/4S sedimentation vs. aldosterone's 8.5S/4S). • Ki = 0.2 μM for [³H]aldosterone displacement; 90% displacement at 1 μM • Complete MR blockade in vivo at 600 μg/100g without androgenic side effects • ≥98% purity; for exclusive research use as a selective MR probe

Molecular Formula C26H36O5
Molecular Weight 428.6 g/mol
CAS No. 41020-79-5
Cat. No. B108638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicirenone
CAS41020-79-5
SynonymsSC 26304
SC-26304
Molecular FormulaC26H36O5
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
InChIInChI=1S/C26H36O5/c1-15(2)30-23(29)18-14-16-13-17(27)5-9-24(16,3)19-6-10-25(4)20(22(18)19)7-11-26(25)12-8-21(28)31-26/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19+,20+,22-,24+,25+,26-/m1/s1
InChIKeyWUVPAYPBMZMHJO-IMNLCBETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicirenone Procurement Guide


Dicirenone (INN, USAN; developmental code SC-26304; 7α-carboxyisopropylspirolactone) is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group [1]. First synthesized and assayed in 1974, it functions as a competitive mineralocorticoid receptor (MR) antagonist [2]. Unlike the clinically marketed MRAs spironolactone and eplerenone, Dicirenone was never commercialized as a therapeutic, and its primary contemporary application is as a selective research tool [1].

1
Selective mineralocorticoid receptor (MR) tool compound for research
2
Pure MR antagonist without adrenal steroidogenesis inhibition
3
Reduced androgen receptor cross-reactivity vs. other spirolactones

Non-Interchangeability with Spironolactone


The mineralocorticoid receptor antagonist (MRA) class exhibits significant functional divergence at the molecular and cellular level. While spironolactone, eplerenone, and Dicirenone all bind to the mineralocorticoid receptor (MR), they trigger distinct post-binding conformational changes and downstream effects [1]. Generic substitution fails because Dicirenone exhibits a unique combination of properties: it is a potent competitive binder of MR but acts as a pure antagonist that fails to translocate the receptor to the nucleus, unlike aldosterone [1]. Furthermore, Dicirenone lacks the adrenal steroidogenesis inhibitory activity characteristic of spironolactone, making it a more selective probe for isolating pure MR-mediated effects without confounding biosynthetic interference [2]. These molecular distinctions directly impact experimental outcomes, rendering in-class compounds non-substitutable for studies requiring a clean MR signal.

Mechanism Dicirenone fails to translocate MR to the nucleus; spironolactone-receptor complexes can translocate, altering downstream readouts.
Target profile Spironolactone inhibits adrenal aldosterone biosynthesis; Dicirenone is devoid of this activity, shifting cell-based assay interpretation.
Off-target Androgen receptor affinity differs; reduced cross-reactivity with Dicirenone may alter experimental endpoints in hormone-sensitive models.

Comparative Evidence for Dicirenone


MR Binding Affinity

Dicirenone (SC-26304) exhibits competitive, high-affinity binding to the renal mineralocorticoid receptor (MR), directly displacing [3H]aldosterone. In vitro competitive binding assays using rat renal cortical cytosol demonstrate that Dicirenone has an inhibitory constant (Ki) of 0.2 μM for the MR . This places it as a potent binder within the spirolactone class, although direct head-to-head Ki data for spironolactone in the same assay system are not provided in this source; class-level inference suggests its affinity is comparable to other potent spirolactone MRAs.

MR Binding Affinity
Context-dependent
Ki = 0.2 μM (rat renal cytosol)
Supports MR occupancy in competitive binding studies
Cross-study comparison; Spironolactone IC50 24 nM from different assay system
Mineralocorticoid Receptor Binding Affinity Aldosterone Antagonism

In Vivo Aldosterone Antagonism

In vivo, Dicirenone dose-dependently antagonizes the physiological effects of aldosterone on renal electrolyte handling. In adrenalectomized rats, aldosterone (0.3 μg/100 g body weight) produced a 5-fold increase in the urinary K+:Na+ ratio [1]. Co-administration of Dicirenone at a dose of 180 μg/100 g body weight significantly inhibited this increase. A higher dose of 600 μg/100 g body weight completely abolished the aldosterone-induced rise in the K+:Na+ ratio [1]. This establishes a clear, quantifiable in vivo dose-response relationship for its anti-mineralocorticoid activity.

In Vivo Antagonism
Head-to-head
Complete inhibition of aldosterone-induced K+:Na+ ratio increase at 600 μg/100g
Defines dose-dependent MR blockade in adrenalectomized rat model
Aldosterone 0.3 μg/100g raised ratio 5-fold; 180 μg/100g gave significant inhibition
In Vivo Pharmacology Electrolyte Homeostasis Mineralocorticoid Antagonism

Nuclear Translocation Blockade

A key differentiator for Dicirenone is its unique post-receptor binding behavior. While [3H]aldosterone-receptor complexes consistently translocate to the nucleus to form specific nuclear complexes, [3H]Dicirenone-receptor complexes fail to do so under three distinct experimental conditions: (i) in intact rats, (ii) in kidney slices, and (iii) in reconstitution studies mixing prelabeled cytoplasm with purified renal nuclei or chromatin [1]. This functional divergence is reflected in distinct receptor complex sedimentation profiles: cytoplasmic [3H]aldosterone receptor complexes sediment at 8.5S and 4S (low salt) and 4.5S (high salt), whereas [3H]Dicirenone complexes sediment at 3S (low salt) and 4S (high salt) [1].

Nuclear Translocation
Head-to-head
Dicirenone-receptor complexes fail to form nuclear complexes; sedimentation 3S/4S
Indicates allosteric modulation distinct from aldosterone
Aldosterone complexes: 8.5S/4S and 4.5S; valid in vivo, slices, reconstitution
Receptor Pharmacology Nuclear Translocation Allosteric Modulation

Steroidogenesis Selectivity

A study comparing the direct effects of five mineralocorticoid antagonists on aldosterone biosynthesis in vitro found that Dicirenone (SC-26304) and its carboxylic analog SC-27169 had no effect on adrenal steroidogenesis, even at concentrations up to 10^-3 M [1]. In stark contrast, spironolactone and prorenone (SC-23133) induced a marked but reversible inhibition of aldosterone biosynthesis under the same conditions [1]. This functional divergence indicates that Dicirenone acts as a pure MR antagonist without the additional, confounding property of inhibiting aldosterone synthesis.

Steroidogenesis Selectivity
Head-to-head
No inhibition of aldosterone biosynthesis up to 10⁻³ M
Enables pure MR antagonism without biosynthesis interference
Spironolactone inhibits steroidogenesis under same conditions
Steroidogenesis Adrenal Pharmacology Target Selectivity

Reduced Androgen Receptor Affinity

Like other spirolactones, Dicirenone possesses antiandrogen activity, but it does so with a relatively reduced affinity compared to spironolactone [1]. While the primary publication does not provide exact quantitative IC50 values for this comparison, the characterization of 'reduced affinity' is a consistent finding across multiple authoritative databases [1][2]. This suggests Dicirenone may offer a cleaner MR profile with less androgenic receptor cross-reactivity, which is a known and significant limitation of spironolactone in both clinical and research settings.

AR Cross-Reactivity
Class-level
Relatively reduced androgen receptor affinity vs. spironolactone
May support cleaner MR selectivity in hormone-sensitive models
Exact Ki/IC50 not provided in source; qualitative inference
Off-Target Effects Androgen Receptor Selectivity Profile

Research Applications of Dicirenone


Pure MR Antagonism

For in vitro studies examining the downstream effects of MR blockade on gene expression or cellular physiology, Dicirenone is the optimal choice. Unlike spironolactone, which directly inhibits aldosterone biosynthesis at concentrations relevant to receptor binding studies, Dicirenone is devoid of this activity up to 10^-3 M [1]. This allows researchers to confidently attribute any observed effects solely to MR antagonism, rather than to a confounding reduction in local aldosterone production.

Allosteric Modulation & Nuclear Translocation

Dicirenone's unique property of binding MR but failing to form functional nuclear complexes makes it an indispensable tool for studying the mechanics of steroid hormone receptor activation and nuclear translocation [1]. Its distinct receptor complex sedimentation profile (3S/4S) compared to aldosterone (8.5S/4S) provides a clear biochemical marker for differentiating active and inactive receptor states, enabling advanced studies in receptor pharmacology and allosteric modulation [1].

In Vivo Functional MR Studies

In animal models, Dicirenone demonstrates a clear, dose-dependent inhibition of aldosterone's effects on urinary electrolyte ratios, with complete blockade achieved at 600 μg/100g body weight [1]. Furthermore, its reduced affinity for the androgen receptor, relative to spironolactone, suggests it provides a cleaner pharmacological tool for isolating the in vivo consequences of MR antagonism on blood pressure regulation, renal function, and electrolyte homeostasis, minimizing confounding androgenic side effects [2].

SAR Studies Reference Compound

Dicirenone represents a key structural variant in the spirolactone class, possessing a 7α-carboxyisopropyl ester group instead of the 7α-thioacetyl group found in spironolactone. SAR studies have demonstrated that modifications at the C7 position significantly impact MR binding affinity [1]. As such, Dicirenone serves as a critical reference compound for medicinal chemistry programs aimed at developing novel, more selective MRAs, providing a benchmark for how this specific chemical modification alters receptor binding kinetics, nuclear translocation, and functional antagonism.

Application
Selection Property
Validation Focus
MR-mediated gene expression studies
Pure antagonist without steroidogenesis inhibition
MR-specific transcriptional endpoints
Receptor allosteric modulation studies
Unique nuclear translocation blockade
Cytoplasmic vs. nuclear receptor complex profiling
In vivo MR functional assays
Reduced androgen receptor cross-reactivity
Electrolyte handling and blood pressure endpoints
Spirolactone SAR reference studies
C7-carboxyisopropyl modification benchmark
MR binding kinetics and antagonist potency comparison

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